Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate is a complex organic compound belonging to the pyrrolopyrazine family. Pyrrolopyrazines are nitrogen-containing heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry
Vorbereitungsmethoden
The synthesis of ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate involves several steps, typically starting with the formation of the pyrrolopyrazine core. One common method includes the cyclization of pyrrole derivatives with appropriate pyrazine precursors . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidized derivatives or reduction to yield reduced forms.
Cyclization and Annulation: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include hydrazine hydrate, acyl bromides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate can be compared to other pyrrolopyrazine derivatives, such as:
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Known for its antimicrobial properties.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit kinase inhibitory activities and are used in cancer research.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity .
Eigenschaften
Molekularformel |
C14H16BrN3O3 |
---|---|
Molekulargewicht |
354.20 g/mol |
IUPAC-Name |
ethyl 3-bromo-1-morpholin-4-ylpyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C14H16BrN3O3/c1-2-21-14(19)10-7-11-13(17-3-5-20-6-4-17)16-12(15)9-18(11)8-10/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
PUBFZBDJGZMWSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=C1)N3CCOCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.